3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AH 8532 involves the reaction of 3-chlorobenzoyl chloride with 1-(dimethylamino)cyclohexylmethanol in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction . The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of AH 8532 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure controls . The purification process may involve additional steps such as distillation and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AH 8532 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom in the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted benzamide.
Scientific Research Applications
AH 8532 is widely used in scientific research due to its potent analgesic properties. Some of its applications include:
Mechanism of Action
AH 8532 exerts its effects by binding to the mu-opioid receptor in the central nervous system . This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain . The compound also activates intracellular signaling pathways that lead to the modulation of pain signals .
Comparison with Similar Compounds
Similar Compounds
AH 7921: Another synthetic opioid with similar analgesic properties.
U-47700: A synthetic opioid with a similar mechanism of action.
Fentanyl: A well-known synthetic opioid with potent analgesic effects.
Uniqueness
AH 8532 is unique due to its specific chemical structure, which allows for selective binding to the mu-opioid receptor . This selectivity results in potent analgesic effects with potentially fewer side effects compared to other opioids .
Properties
IUPAC Name |
3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(2)16(9-4-3-5-10-16)12-18-15(20)13-7-6-8-14(17)11-13/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYYIJPVLTYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342409 | |
Record name | 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786581-55-3 | |
Record name | 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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